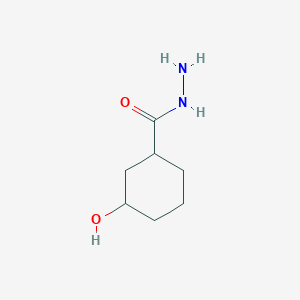

3-Hydroxycyclohexane-1-carbohydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

100949-27-7 |

|---|---|

Molekularformel |

C7H14N2O2 |

Molekulargewicht |

158.2 g/mol |

IUPAC-Name |

3-hydroxycyclohexane-1-carbohydrazide |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |

InChI-Schlüssel |

WYYOHSCLLIJWQD-UHFFFAOYSA-N |

SMILES |

C1CC(CC(C1)O)C(=O)NN |

Kanonische SMILES |

C1CC(CC(C1)O)C(=O)NN |

Synonyme |

Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations :

- Ring Type : The cyclohexane backbone in this compound offers conformational flexibility absent in rigid aromatic analogs like CBTC .

Physicochemical Properties

Notes: The hydroxyl group in this compound likely increases water solubility compared to CBTC but reduces thermal stability relative to aromatic analogs.

Vorbereitungsmethoden

Esterification and Hydrazinolysis

The most widely documented method involves the sequential esterification of 3-hydroxycyclohexane-1-carboxylic acid followed by hydrazinolysis.

Step 1: Esterification of 3-Hydroxycyclohexane-1-carboxylic Acid

The carboxylic acid is converted to its ethyl ester via acid-catalyzed Fischer esterification. Sulfuric acid (0.5–1.0 mol%) is employed as a catalyst in anhydrous ethanol under reflux (70–80°C) for 4–6 hours, achieving yields of 85–92%. The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon of the acid.

Step 2: Hydrazinolysis of the Ethyl Ester

The ethyl ester is reacted with excess hydrazine hydrate (2.0–2.5 equivalents) in ethanol under reflux for 6–8 hours. This step replaces the ethoxy group with a hydrazide moiety, forming this compound. Yields typically range from 75–82%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol-water mixtures.

Critical Parameters

Two-Step Carbonate-Mediated Process

Adapted from carbohydrazide synthesis protocols, this method utilizes di(lower alkyl) carbonates as intermediates.

Step 1: Formation of Methyl Carbazate Intermediate

3-Hydroxycyclohexane-1-carboxylic acid is reacted with dimethyl carbonate (1.1 equivalents) in the presence of hydrazine hydrate (1.0 equivalent) at 50–70°C for 2–5 hours. This produces methyl 3-hydroxycyclohexane-1-carbazate and methanol as a byproduct.

Step 2: Carbazate-to-Carbohydrazide Conversion

Additional hydrazine (1.5–2.0 equivalents) is introduced to the carbazate intermediate at 70–75°C for 3–6 hours, yielding this compound. The reaction mixture is purified via vacuum distillation (1–100 mmHg) to remove residual methanol and unreacted hydrazine, achieving isolated yields of 80–88%.

Advantages Over Hydrazinolysis

-

Reduced Side Products : By avoiding direct esterification, this method minimizes hydrolysis of the hydroxyl group.

-

Scalability : Continuous flow reactors enhance mass transfer and thermal control during large-scale production.

Reaction Conditions and Optimization

Temperature Control

Both methods mandate temperatures below 80°C to prevent degradation of the hydroxyl group and undesired cyclization byproducts. For instance, exceeding 80°C during hydrazinolysis promotes the formation of 3-hydroxycyclohexane-1-carbonyl azide, a hazardous intermediate.

Solvent Selection

Catalytic Systems

-

Acid Catalysts : Sulfuric acid (0.5 mol%) accelerates esterification but requires neutralization with sodium bicarbonate post-reaction.

-

Enzymatic Resolution : Lipases (e.g., Novozym 435) enable enantioselective synthesis of stereoisomers, though this remains underexplored for 3-hydroxycyclohexane derivatives.

Analytical Characterization

Spectroscopic Methods

X-Ray Crystallography

Single-crystal X-ray analysis resolves the equatorial conformation of the hydroxyl group and the planar geometry of the carbohydrazide moiety, critical for structure-activity relationship studies.

Industrial Production Considerations

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3-Hydroxycyclohexane-1-carbohydrazide under controlled pH conditions?

- Methodology : Synthesis should be conducted under alkaline conditions (e.g., pH 13) to stabilize intermediates and minimize side reactions. Use methanol or acetone as solvents to enhance solubility of hydrazide precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in ethanol-water mixtures .

- Safety : Employ fume hoods, gloves, and protective eyewear to handle hydrazide derivatives, which may release toxic vapors during synthesis .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Input X-ray diffraction data and apply restraints for bond lengths and angles to address disordered regions. Validate hydrogen bonding networks using Olex2 or Mercury for 3D visualization .

Q. What safety measures are critical when handling this compound in aqueous solutions?

- Methodology : Store the compound in airtight containers to prevent hydrolysis. Conduct reactions in fume hoods to avoid inhalation of hydrazine byproducts. Dispose of waste via certified biohazard services due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound with biological targets?

- Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (this compound) by optimizing its geometry with Gaussian09 at the DFT/B3LYP level. Generate grid maps targeting active sites (e.g., enzyme catalytic pockets) and run multithreaded simulations to assess binding modes. Validate results with MM/GBSA free-energy calculations .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodology : Cross-validate NMR chemical shifts with computed spectra (e.g., using Gaussian or ORCA). For XRD, ensure data collection at low temperatures (100 K) to reduce thermal motion artifacts. Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. How can systematic literature reviews optimize experimental design for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.